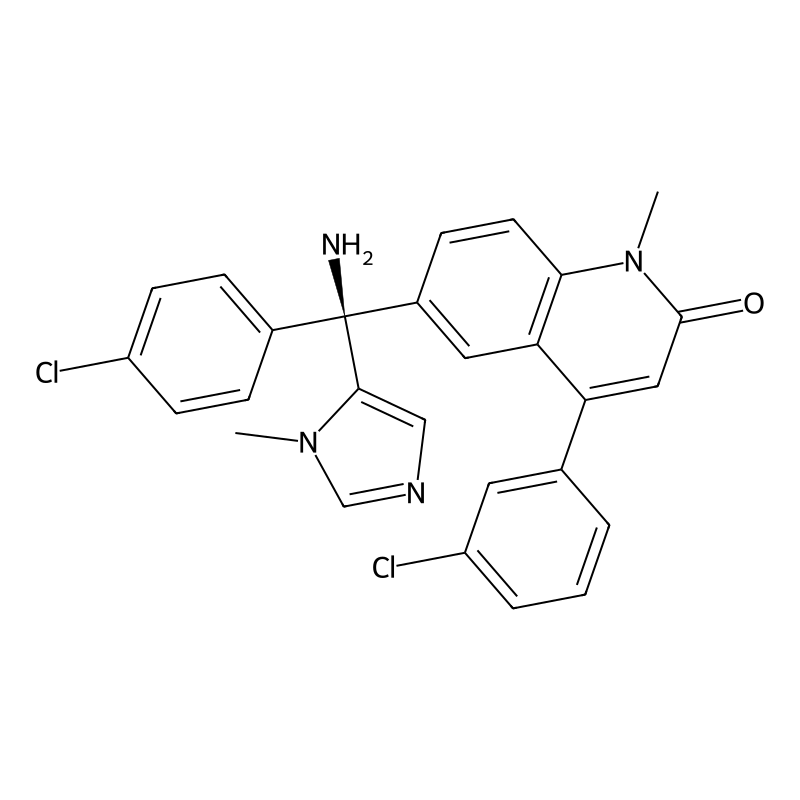

Tipifarnib S enantiomer

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tipifarnib S enantiomer ((S)-(-)-R-115777) is the less active stereoisomer of the well-established farnesyltransferase (FTase) inhibitor Tipifarnib . While the R-enantiomer is highly potent (IC50 ~0.6 nM) and widely utilized in oncology research for disrupting Ras protein prenylation, the S-enantiomer is primarily procured as a critical analytical reference standard and a structurally matched negative control. In pharmaceutical manufacturing and asymmetric synthesis, it serves as the definitive marker for the undesired enantiomeric impurity[1]. In biological assays, its identical physicochemical properties but drastically reduced target affinity make it an indispensable tool for distinguishing on-target FTase inhibition from off-target scaffold toxicity [2].

Substituting the pure S-enantiomer with racemic Tipifarnib or alternative FTase inhibitors (such as Lonafarnib) fundamentally compromises both analytical and biological workflows . In chiral chromatography, alternative inhibitors cannot serve as retention time markers for Tipifarnib enantiomeric excess (ee) determination [1]. In biological assays, utilizing the racemate introduces 50% of the highly active R-enantiomer, completely invalidating its use as a negative control[1]. Furthermore, generic FTase inhibitors possess different core scaffolds, meaning they cannot accurately control for the specific lipophilicity, solubility, or off-target protein interactions inherent to the unique quinolinone-imidazole architecture of Tipifarnib [2].

Enantiomeric Excess (ee) Determination in API Synthesis

The synthesis of Tipifarnib often proceeds via racemic resolution or novel asymmetric catalytic routes, where the S-enantiomer is generated as the primary chiral impurity [1]. Procurement of the pure S-enantiomer is strictly required to establish baseline chiral resolution (Rs > 1.5) during HPLC or SFC method development. By spiking the S-enantiomer against the R-enantiomer API, analytical chemists can accurately quantify the enantiomeric excess (ee) of the product, ensuring it meets strict stereochemical purity thresholds required for downstream biological testing [2].

| Evidence Dimension | Chiral impurity quantification |

| Target Compound Data | Pure (S)-(-)-enantiomer reference standard |

| Comparator Or Baseline | Racemic Tipifarnib (unresolved 50:50 mixture) |

| Quantified Difference | Enables precise integration of the minor (S)-peak to confirm >99% ee of the R-enantiomer |

| Conditions | Chiral HPLC/SFC method validation |

Without the pure S-enantiomer standard, it is impossible to validate the stereochemical purity of synthesized Tipifarnib batches.

Target Affinity Reduction for Negative Control Suitability

The stereocenter of Tipifarnib dictates the spatial orientation of its imidazole ring, which must coordinate with the catalytic zinc ion in the FTase active site. The S-enantiomer exhibits a massive drop in binding affinity, reflecting a >60-fold reduction in potency commonly observed across this class of chiral FTase inhibitors [1]. While the R-enantiomer inhibits FTase at an IC50 of ~0.6 nM, the S-enantiomer is considered the 'less active isomer' and is essentially inactive at equivalent nanomolar concentrations . This profound stereospecificity allows researchers to use the S-enantiomer to confidently differentiate true Ras-pathway inhibition from non-specific cytotoxicity.

| Evidence Dimension | FTase inhibitory activity (IC50) |

| Target Compound Data | Less active isomer (typically >60-fold reduction in affinity) |

| Comparator Or Baseline | Tipifarnib R-enantiomer (IC50 = 0.6 nM) |

| Quantified Difference | Orders of magnitude loss in target affinity due to stereochemical inversion |

| Conditions | In vitro FTase enzymatic assays |

Procuring the S-enantiomer provides a structurally perfect negative control that isolates the biological effects of FTase inhibition from the chemical effects of the drug scaffold.

Structural Biology and Pharmacophore Mapping

In structure-activity relationship (SAR) and crystallographic studies, the S-enantiomer is utilized to map the steric boundaries of the FTase active site [1]. The inversion of the stereocenter at the methine carbon linking the imidazole, chlorophenyl, and quinolinone rings forces the molecule into a conformation that cannot simultaneously satisfy the hydrophobic binding pockets and the zinc coordination vector [2]. Comparing the thermodynamic binding penalties of the S-enantiomer against the optimal fit of the R-enantiomer provides critical quantitative data for computational chemists designing next-generation, non-peptidomimetic prenyltransferase inhibitors.

| Evidence Dimension | Active site coordination geometry |

| Target Compound Data | Suboptimal imidazole-zinc binding vector |

| Comparator Or Baseline | Tipifarnib R-enantiomer (optimal 3D pharmacophore fit) |

| Quantified Difference | Stereochemical inversion disrupts the critical binding interactions required for sub-nanomolar docking |

| Conditions | Thermodynamic binding and molecular docking models |

It serves as a vital structural probe for computational chemists validating the stereospecific requirements of metalloenzyme active sites.

Chiral Method Development and API Release Testing

The S-enantiomer is indispensable for analytical laboratories developing chiral HPLC or SFC methods [1]. It is used as the definitive reference standard to identify and quantify the undesired chiral impurity in synthesized batches of Tipifarnib, ensuring the final R-enantiomer API meets the >99% ee purity requirement for in vivo studies.

Structurally Matched Negative Controls in Oncology Assays

In cellular assays evaluating the downstream effects of Ras prenylation blockade (such as apoptosis induction or MAPK pathway suppression), the S-enantiomer is the optimal negative control . It allows researchers to dose cells with the exact same chemical scaffold, confirming that observed phenotypes are driven by FTase inhibition rather than off-target interactions.

Optimization of Asymmetric Synthesis Routes

For process chemists developing novel, high-yield enantioselective syntheses of Tipifarnib (to avoid the 50% yield loss inherent to classical racemic resolution), the S-enantiomer is required to track the suppression of the undesired stereoisomer during catalyst screening and reaction optimization [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Shirozu K, Hirai S, Tanaka T, Hisaka S, Kaneki M, Ichinose F. Farnesyltransferase inhibitor, tipifarnib, prevents galactosamine/lipopolysaccharide-induced acute liver failure. Shock. 2014 Dec;42(6):570-577. doi: 10.1097/SHK.0000000000000239. PubMed PMID: 25046541; PubMed Central PMCID: PMC4236263.

3: Ding N, Cui XX, Gao Z, Huang H, Wei X, Du Z, Lin Y, Shih WJ, Rabson AB, Conney AH, Hu C, Zheng X. A triple combination of atorvastatin, celecoxib and tipifarnib strongly inhibits pancreatic cancer cells and xenograft pancreatic tumors. Int J Oncol. 2014 Jun;44(6):2139-45. doi: 10.3892/ijo.2014.2350. Epub 2014 Mar 19. PubMed PMID: 24647860; PubMed Central PMCID: PMC4063540.

4: Widemann BC, Dombi E, Gillespie A, Wolters PL, Belasco J, Goldman S, Korf BR, Solomon J, Martin S, Salzer W, Fox E, Patronas N, Kieran MW, Perentesis JP, Reddy A, Wright JJ, Kim A, Steinberg SM, Balis FM. Phase 2 randomized, flexible crossover, double-blinded, placebo-controlled trial of the farnesyltransferase inhibitor tipifarnib in children and young adults with neurofibromatosis type 1 and progressive plexiform neurofibromas. Neuro Oncol. 2014 May;16(5):707-18. doi: 10.1093/neuonc/nou004. Epub 2014 Feb 4. PubMed PMID: 24500418; PubMed Central PMCID: PMC3984559.

5: Erba HP, Othus M, Walter RB, Kirschbaum MH, Tallman MS, Larson RA, Slovak ML, Kopecky KJ, Gundacker HM, Appelbaum FR. Four different regimens of farnesyltransferase inhibitor tipifarnib in older, untreated acute myeloid leukemia patients: North American Intergroup Phase II study SWOG S0432. Leuk Res. 2014 Mar;38(3):329-33. doi: 10.1016/j.leukres.2013.12.001. Epub 2013 Dec 11. PubMed PMID: 24411921; PubMed Central PMCID: PMC4247790.

6: Bentke A, Małecki J, Ostrowska B, Krzykowska-Petitjean K, Laidler P. Tanespimycin and tipifarnib exhibit synergism in inducing apoptosis in melanoma cell lines from later stages of tumor progression. Cancer Invest. 2013 Oct;31(8):545-9. doi: 10.3109/07357907.2013.830736. Epub 2013 Sep 25. PubMed PMID: 24066674.

7: Ding H, McDonald JS, Yun S, Schneider PA, Peterson KL, Flatten KS, Loegering DA, Oberg AL, Riska SM, Huang S, Sinicrope FA, Adjei AA, Karp JE, Meng XW, Kaufmann SH. Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells. Haematologica. 2014 Jan;99(1):60-9. doi: 10.3324/haematol.2013.087734. Epub 2013 Aug 30. PubMed PMID: 23996484; PubMed Central PMCID: PMC4007940.

8: Ducassou A, Uro-Coste E, Verrelle P, Filleron T, Benouaich-Amiel A, Lubrano V, Sol JC, Delisle MB, Favre G, Ken S, Laprie A, De Porre P, Toulas C, Poublanc M, Cohen-Jonathan Moyal E. αvβ3 Integrin and Fibroblast growth factor receptor 1 (FGFR1): Prognostic factors in a phase I-II clinical trial associating continuous administration of Tipifarnib with radiotherapy for patients with newly diagnosed glioblastoma. Eur J Cancer. 2013 Jun;49(9):2161-9. doi: 10.1016/j.ejca.2013.02.033. Epub 2013 Apr 6. PubMed PMID: 23566417.

9: Buckner FS, Bahia MT, Suryadevara PK, White KL, Shackleford DM, Chennamaneni NK, Hulverson MA, Laydbak JU, Chatelain E, Scandale I, Verlinde CL, Charman SA, Lepesheva GI, Gelb MH. Pharmacological characterization, structural studies, and in vivo activities of anti-Chagas disease lead compounds derived from tipifarnib. Antimicrob Agents Chemother. 2012 Sep;56(9):4914-21. doi: 10.1128/AAC.06244-11. Epub 2012 Jul 9. PubMed PMID: 22777048; PubMed Central PMCID: PMC3421879.

10: Burnett AK, Russell NH, Culligan D, Cavanagh J, Kell J, Wheatley K, Virchis A, Hills RK, Milligan D; AML Working Group of the UK National Cancer Research Institute. The addition of the farnesyl transferase inhibitor, tipifarnib, to low dose cytarabine does not improve outcome for older patients with AML. Br J Haematol. 2012 Aug;158(4):519-22. doi: 10.1111/j.1365-2141.2012.09165.x. Epub 2012 May 29. PubMed PMID: 22639959.

11: Li T, Guo M, Gradishar WJ, Sparano JA, Perez EA, Wang M, Sledge GW. A phase II trial of capecitabine in combination with the farnesyltransferase inhibitor tipifarnib in patients with anthracycline-treated and taxane-resistant metastatic breast cancer: an Eastern Cooperative Oncology Group Study (E1103). Breast Cancer Res Treat. 2012 Jul;134(1):345-52. doi: 10.1007/s10549-012-2071-z. Epub 2012 May 1. PubMed PMID: 22547107; PubMed Central PMCID: PMC4596817.

12: Krzykowska-Petitjean K, Małecki J, Bentke A, Ostrowska B, Laidler P. Tipifarnib and tanespimycin show synergic proapoptotic activity in U937 cells. J Cancer Res Clin Oncol. 2012 Mar;138(3):537-44. doi: 10.1007/s00432-011-1131-9. Epub 2011 Dec 31. PubMed PMID: 22209975; PubMed Central PMCID: PMC3278622.

13: Karp JE, Vener TI, Raponi M, Ritchie EK, Smith BD, Gore SD, Morris LE, Feldman EJ, Greer JM, Malek S, Carraway HE, Ironside V, Galkin S, Levis MJ, McDevitt MA, Roboz GR, Gocke CD, Derecho C, Palma J, Wang Y, Kaufmann SH, Wright JJ, Garret-Mayer E. Multi-institutional phase 2 clinical and pharmacogenomic trial of tipifarnib plus etoposide for elderly adults with newly diagnosed acute myelogenous leukemia. Blood. 2012 Jan 5;119(1):55-63. doi: 10.1182/blood-2011-08-370825. Epub 2011 Oct 14. PubMed PMID: 22001391; PubMed Central PMCID: PMC3251236.

14: Bai F, Villagra AV, Zou J, Painter JS, Connolly K, Blaskovich MA, Sokol L, Sebti S, Djeu JY, Loughran TP, Wei S, Sotomayor E, Epling-Burnette P. Tipifarnib-mediated suppression of T-bet-dependent signaling pathways. Cancer Immunol Immunother. 2012 Apr;61(4):523-33. doi: 10.1007/s00262-011-1109-0. Epub 2011 Oct 9. PubMed PMID: 21983879; PubMed Central PMCID: PMC4612510.

15: Witzig TE, Tang H, Micallef IN, Ansell SM, Link BK, Inwards DJ, Porrata LF, Johnston PB, Colgan JP, Markovic SN, Nowakowski GS, Thompson CA, Allmer C, Maurer MJ, Gupta M, Weiner G, Hohl R, Kurtin PJ, Ding H, Loegering D, Schneider P, Peterson K, Habermann TM, Kaufmann SH. Multi-institutional phase 2 study of the farnesyltransferase inhibitor tipifarnib (R115777) in patients with relapsed and refractory lymphomas. Blood. 2011 Nov 3;118(18):4882-9. doi: 10.1182/blood-2011-02-334904. Epub 2011 Jul 1. PubMed PMID: 21725056; PubMed Central PMCID: PMC3208296.

16: Marcuzzi A, De Leo L, Decorti G, Crovella S, Tommasini A, Pontillo A. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatr Res. 2011 Jul;70(1):78-82. doi: 10.1203/PDR.0b013e31821b581c. PubMed PMID: 21430599.

17: Yanamandra N, Buzzeo RW, Gabriel M, Hazlehurst LA, Mari Y, Beaupre DM, Cuevas J. Tipifarnib-induced apoptosis in acute myeloid leukemia and multiple myeloma cells depends on Ca2+ influx through plasma membrane Ca2+ channels. J Pharmacol Exp Ther. 2011 Jun;337(3):636-43. doi: 10.1124/jpet.110.172809. Epub 2011 Mar 4. PubMed PMID: 21378206; PubMed Central PMCID: PMC3101005.

18: Haas-Kogan DA, Banerjee A, Poussaint TY, Kocak M, Prados MD, Geyer JR, Fouladi M, Broniscer A, Minturn JE, Pollack IF, Packer RJ, Boyett JM, Kun LE. Phase II trial of tipifarnib and radiation in children with newly diagnosed diffuse intrinsic pontine gliomas. Neuro Oncol. 2011 Mar;13(3):298-306. doi: 10.1093/neuonc/noq202. PubMed PMID: 21339191; PubMed Central PMCID: PMC3064607.

19: Hong DS, Cabanillas ME, Wheler J, Naing A, Tsimberidou AM, Ye L, Busaidy NL, Waguespack SG, Hernandez M, El Naggar AK, Bidyasar S, Wright J, Sherman SI, Kurzrock R. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies. J Clin Endocrinol Metab. 2011 Apr;96(4):997-1005. doi: 10.1210/jc.2010-1899. Epub 2011 Feb 2. Erratum in: J Clin Endocrinol Metab. 2012 Apr;97(4):1399. J Clin Endocrinol Metab. 2011 Jul;96(7):2286. Busaidy, Naifa L [added]; El Naggar, Alder K [corrected to El Naggar, Adel K]. PubMed PMID: 21289252; PubMed Central PMCID: PMC3070247.

20: David E, Kaufman JL, Flowers CR, Schafer-Hales K, Torre C, Chen J, Marcus AI, Sun SY, Boise LH, Lonial S. Tipifarnib sensitizes cells to proteasome inhibition by blocking degradation of bortezomib-induced aggresomes. Blood. 2010 Dec 9;116(24):5285-8. doi: 10.1182/blood-2010-03-272393. Epub 2010 Sep 15. PubMed PMID: 20844234; PubMed Central PMCID: PMC4347258.

Explore Compound Types

C7H6N2O4

C7H6N2O4